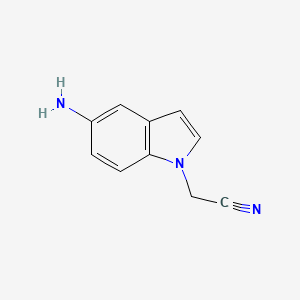
2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a bromophenyl group and a sulfonyl chloride group attached to the benzodiazole ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves multi-step reactions. One common method includes the initial formation of the benzodiazole ring, followed by the introduction of the bromophenyl group and the sulfonyl chloride group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzodiazole derivatives, while coupling reactions may produce biaryl compounds.
Applications De Recherche Scientifique
2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can affect various biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonamide
- 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonic acid
- 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonate
Uniqueness
2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which makes it highly reactive and versatile in various chemical reactions. This reactivity distinguishes it from other similar compounds that may have different functional groups.
Propriétés
Formule moléculaire |
C13H8BrClN2O2S |
|---|---|
Poids moléculaire |
371.64 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-3H-benzimidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17) |
Clé InChI |
AQBQJKPOEGGPRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



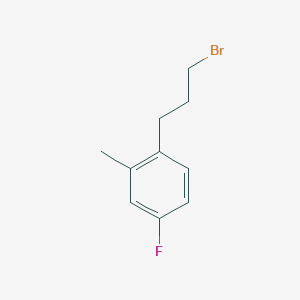
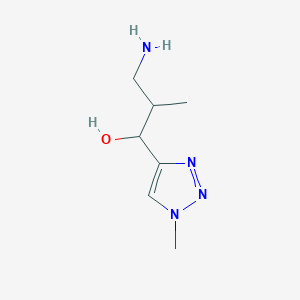
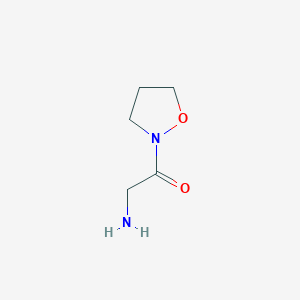

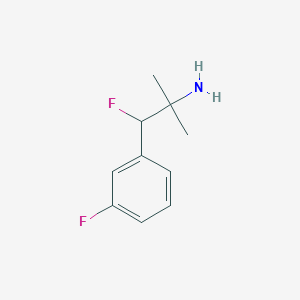
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
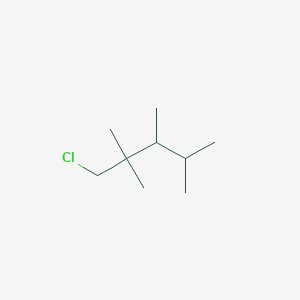
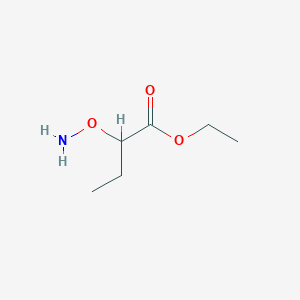

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B13174063.png)
